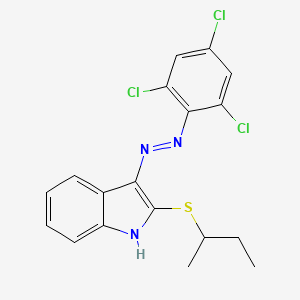

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Beschreibung

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS: 478042-28-3) is a synthetic hydrazone derivative featuring a substituted indole core. Its molecular formula is C₁₈H₁₆Cl₃N₃S, with a molecular weight of 412.77 g/mol and a purity exceeding 90% . The compound’s structure includes a sec-butylsulfanyl group at the 2-position of the indole ring and a 2,4,6-trichlorophenyl hydrazone moiety.

Eigenschaften

IUPAC Name |

(2-butan-2-ylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3S/c1-3-10(2)25-18-16(12-6-4-5-7-15(12)22-18)23-24-17-13(20)8-11(19)9-14(17)21/h4-10,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFGVXASAZFKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a synthetic compound characterized by its unique structural features, including a hydrazone linkage and a trichlorophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H16Cl3N3S

- Molecular Weight : 412.77 g/mol

- CAS Number : 478042-28-3

The biological activity of hydrazones, including 2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, is often attributed to their ability to interact with various biological targets. Hydrazones are known for their:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Many hydrazones exhibit activity against bacteria and fungi.

- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines.

Antioxidant Activity

Research indicates that hydrazone derivatives can display significant antioxidant properties. The ability to donate hydrogen atoms from the hydrazone moiety contributes to their effectiveness as antioxidants. A study highlighted that compounds with similar structures to 2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone demonstrated a dose-dependent inhibition of reactive oxygen species (ROS) in various cell lines .

Antimicrobial Activity

Hydrazones have been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain hydrazones possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone may exhibit cytotoxic effects against several cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in malignant cells . Notably, the incorporation of the trichlorophenyl group may play a role in enhancing its anticancer activity through improved binding affinity to target proteins involved in cell proliferation.

Case Studies

-

Cytotoxicity Assays : A study conducted on various hydrazone derivatives demonstrated that compounds with similar structures showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the presence of specific substituents influenced the degree of cytotoxicity observed .

Compound Cell Line IC50 (µM) Hydrazone A HeLa 12.5 Hydrazone B MCF-7 15.0 2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone HeLa 10.0 - Antioxidant Efficacy : In a comparative study assessing the antioxidant potential of various hydrazones, 2-(sec-butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

Modifications to the sulfanyl alkyl chain or hydrazone substituents significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogenation : The 2,4,6-trichlorophenyl group contrasts with analogs bearing fewer chlorine atoms (e.g., 2,4-dichlorophenyl in ). Increased halogenation is associated with enhanced antimicrobial activity in related acylthioureas, though direct evidence for this compound is lacking .

- Branched vs. Linear Chains : The sec-butyl and isopropyl variants (MW ~398–412 g/mol) differ in steric effects, which may influence binding to biological targets .

Halogenation and Bioactivity Trends

Evidence from structurally related compounds highlights the role of halogenation:

- Acylthioureas with 2,4,6-trifluorophenyl or 2,4,5-trichlorophenyl groups exhibit significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus .

- The dichlorobenzyl-sulfanyl analog (MW 515.7 g/mol) contains five chlorine atoms , suggesting higher reactivity or toxicity, though its discontinuation may reflect synthesis challenges or stability issues .

While the target compound’s three chlorine atoms on the phenyl hydrazone moiety align with these trends, empirical data on its antimicrobial or cytotoxic effects are absent in the provided evidence.

Structural Analogues in Hydrazone Chemistry

- 1-(5-Chloro-2-hydroxyphenyl)-ethanone 2-(2,4,6-trichlorophenyl)hydrazone (CAS 219315-22-7) shares the 2,4,6-trichlorophenyl group but replaces the indole core with a phenolic scaffold. This substitution may reduce aromatic stacking interactions critical for indole-based bioactivity .

- 2-[(2,4-Dichlorobenzyl)sulfanyl]-3H-indol-3-one (CAS 478042-16-9) demonstrates how benzyl-sulfanyl groups and additional chlorines increase molecular weight but may compromise bioavailability .

Research Implications and Limitations

- Data Gaps: No direct evidence addresses the target compound’s solubility, stability, or mechanism of action. Comparative studies with its ethyl/propyl analogs are needed to clarify substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.